2-(3-bromophenyl)-N-(2-ethoxyphenyl)quinoline-4-carboxamide
Overview
Description
2-(3-bromophenyl)-N-(2-ethoxyphenyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C24H19BrN2O2 and its molecular weight is 447.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-bromophenyl)-N-(2-ethoxyphenyl)-4-quinolinecarboxamide is 446.06299 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Synthesis of Substituted Anilides
One study highlights an efficient, innovative approach for the synthesis of substituted anilides of quinoline-2-carboxylic acid. This method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation, leading to the synthesis of a series of eighteen substituted quinoline-2-carboxanilides. This method provides a significant advantage in terms of time efficiency and the diversity of potential applications in material science and pharmacology due to the structural variety of the synthesized compounds (Bobál et al., 2011).
Synthesis and Evaluation of Ligands for Catalysis
Another research application involves the synthesis of rigid P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process demonstrates the utility of quinoxaline derivatives in the efficient preparation of chiral pharmaceutical ingredients, showcasing their potential in catalysis and asymmetric synthesis (Imamoto et al., 2012).
Polymorphic Modifications for Hypertension Remedies
Research on polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide possessing strong diuretic properties has revealed its application as a new hypertension remedy. The study of its crystal structure could lead to the development of more effective pharmaceuticals for treating hypertension (Shishkina et al., 2018).
Innovative Methods for Heterocyclic Compound Synthesis
Investigations into the synthesis of oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids and their esters offer insights into the creation of novel compounds. These methods open new pathways for the development of materials and drugs with unique properties (Pokhodylo et al., 2021).
Labeling and Evaluation of Radioligands
A notable application in the field of medical imaging is the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors. This research underscores the significance of quinoline derivatives in developing diagnostic tools for neurodegenerative diseases (Matarrese et al., 2001).
Properties
IUPAC Name |
2-(3-bromophenyl)-N-(2-ethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O2/c1-2-29-23-13-6-5-12-21(23)27-24(28)19-15-22(16-8-7-9-17(25)14-16)26-20-11-4-3-10-18(19)20/h3-15H,2H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCORNZMXHWOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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